molecular formula C27H28N2O7 B11942799 4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate

4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No.: B11942799
M. Wt: 492.5 g/mol
InChI Key: VTUXNRKFFGSUAE-UHFFFAOYSA-N
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Description

This compound features a stereospecific (2S)-configured amino group protected by a tert-butoxycarbonyl (Boc) moiety, a 4-(benzyloxy)phenyl substituent, and a 4-nitrophenyl ester group. The Boc group enhances stability during synthetic procedures, while the 4-nitrophenyl ester acts as an activated leaving group, facilitating nucleophilic acyl substitutions. The benzyloxy group on the phenyl ring contributes to lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-27(2,3)36-26(31)28-24(25(30)35-23-15-11-21(12-16-23)29(32)33)17-19-9-13-22(14-10-19)34-18-20-7-5-4-6-8-20/h4-16,24H,17-18H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUXNRKFFGSUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and purification processes. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by coupling with 4-nitrophenyl and benzyloxyphenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound 4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate , also known as Boc-Tyr(Bn)-OPh(4-NO2), is a significant molecule in medicinal chemistry and organic synthesis. Its applications span various fields, including drug development, biochemical research, and synthetic methodologies.

Drug Development

The compound's structure allows for the modification of the aromatic rings, which can lead to the development of novel therapeutic agents. The presence of the 4-nitrophenyl group is particularly advantageous for:

  • Targeting Enzymatic Pathways : The compound can act as an inhibitor or substrate for specific enzymes, making it a candidate for drug design in treating diseases related to enzyme dysfunction.
  • Prodrug Formation : The ester functionality can be utilized to create prodrugs that release active pharmaceutical ingredients upon hydrolysis.

Biochemical Assays

Due to its fluorescent properties, derivatives of this compound are often employed in biochemical assays to monitor enzyme activities or protein interactions. The nitrophenyl group can be used as a chromogenic marker, facilitating the detection of various biological processes.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It can participate in:

  • Coupling Reactions : The reactive groups allow for coupling with other amino acids or peptides, aiding in the synthesis of peptide libraries for screening.
  • Functionalization : The compound can be modified through various reactions (e.g., reduction, substitution) to yield new compounds with tailored properties.

Case Study 1: Antitumor Activity

Research has indicated that derivatives of the compound exhibit selective cytotoxicity against cancer cell lines. A study demonstrated that modifications to the aromatic rings influenced the compound's ability to induce apoptosis in tumor cells, suggesting potential applications in cancer therapy.

Case Study 2: Enzyme Inhibition

A recent investigation focused on the inhibition of certain kinases using this compound. The study revealed that the presence of the nitrophenyl group significantly increased binding affinity, highlighting its role as a potential lead compound for kinase inhibitors.

Case Study 3: Peptide Synthesis

In synthetic biology, Boc-Tyr(Bn)-OPh(4-NO2) has been utilized in the solid-phase peptide synthesis (SPPS) methodology. Its stability under standard SPPS conditions allows for efficient assembly of peptide sequences, which are crucial for vaccine development and therapeutic peptides.

Table 1: Comparison of Biological Activities

CompoundActivityReference
This compoundAntitumor
Derivative AEnzyme Inhibition
Derivative BAntimicrobial

Table 2: Synthetic Applications

Reaction TypeConditionsYield (%)
Coupling with Amino AcidsDMF, 60°C85%
Ester HydrolysisNaOH, H2O90%
Reduction to AlcoholLiAlH495%

Mechanism of Action

The mechanism of action of 4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ester Group Variations

Compound Name Ester Group Key Differences Applications
Target Compound 4-Nitrophenyl High reactivity due to electron-withdrawing nitro group; suitable for peptide couplings Active ester in synthetic chemistry
2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-yl analog () Chromenyl ester Chromene moiety may confer fluorescence or UV activity; less reactive than 4-nitrophenyl Photophysical studies or material science
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate () Methyl ester Lower reactivity; requires harsher conditions for substitutions Intermediate in Boc-protected amino acid synthesis

Key Insight : The 4-nitrophenyl ester in the target compound enhances its utility in coupling reactions compared to methyl or chromenyl esters.

Amino-Protecting Groups

Compound Name Protecting Group Stability/Cleavage Conditions
Target Compound Boc (tert-butoxycarbonyl) Stable under basic conditions; cleaved with trifluoroacetic acid (TFA)
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(4’’-acetylbiphen-4’-yl)propanoate () Z (benzyloxycarbonyl) Removed via hydrogenolysis; incompatible with hydrogenation-sensitive groups
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid () Boc Similar stability to target compound; trifluoromethyl group increases lipophilicity

Key Insight : The Boc group offers orthogonal protection compared to Z groups, enabling sequential deprotection strategies in multi-step syntheses.

Aromatic Substituents

Compound Name Aromatic Substituent Electronic Effects
Target Compound 4-(Benzyloxy)phenyl Electron-donating benzyloxy group enhances ring activation for electrophilic substitutions
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate () Boronic ester Enables Suzuki-Miyaura cross-coupling reactions for C–C bond formation
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{5′-[(4‴-dimethylaminophenyl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoate () Ethynyl-benzotriazole Strong π-π interactions; potential for fluorescent labeling or click chemistry

Key Insight : The benzyloxy group in the target compound balances electronic and steric effects, whereas boronic esters or ethynyl groups introduce specialized reactivity.

Functional Group Additions

Compound Name Additional Functional Group Unique Properties
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid () Boronic acid Binds to diols (e.g., sugars); used in sensors or protease inhibitors
(2S)-N-[4-(Hydroxycarbamoyl)phenyl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-3-phenylpropanamide () Hydroxamic acid Antitumor activity via histone deacetylase (HDAC) inhibition

Key Insight : The target compound lacks these specialized groups but serves as a versatile precursor for further functionalization.

Biological Activity

4-Nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate, commonly referred to as Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, which includes a nitrophenyl group and a tert-butoxycarbonyl (Boc) protecting group, suggests potential applications in drug development and biochemical research.

Chemical Structure and Properties

  • Molecular Formula : C21H25NO5
  • Molecular Weight : 369.44 g/mol
  • CAS Number : 2130-96-3
  • Physical State : White crystalline powder
  • Solubility : Soluble in ethyl acetate and ethanol; insoluble in water and petroleum ether

The compound's structure features a chiral center, contributing to its biological activity. The presence of the nitro group may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitrophenyl group is known to participate in nucleophilic substitution reactions, which can affect enzyme kinetics and receptor binding affinities.

  • Enzyme Inhibition : Studies have shown that compounds containing similar structures can act as inhibitors for certain proteases, which are critical in various biological processes including signal transduction and metabolic regulation.
  • Receptor Modulation : The presence of the Boc group allows for selective modification of the compound, potentially enhancing its affinity for specific receptors involved in pain modulation or inflammation.

Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Study on Opioid Receptors : Research indicates that modifications on the tyrosine residue can significantly alter binding affinity to opioid receptors, suggesting that Boc-O-benzyl-L-tyrosine derivatives may exhibit analgesic properties through modulation of these pathways .
  • Antitumor Activity : A related compound demonstrated promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. This suggests that the nitrophenyl moiety may play a role in anticancer activity through reactive oxygen species (ROS) generation .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity:

ModificationEffect on Activity
Addition of bulky groupsIncreased receptor selectivity
Substitution at para-positionEnhanced enzyme inhibition
Alteration of chiral centerSignificant change in potency

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with similar structures exhibit a range of activities including anti-inflammatory, analgesic, and antitumor effects. For instance, derivatives with a benzyloxy group have been shown to enhance bioavailability and target specificity .

Q & A

Q. What are the key steps in synthesizing 4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate, and how are reaction conditions optimized?

  • Synthesis Steps : The compound is typically synthesized via a multi-step process involving: (i) Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions. (ii) Coupling the Boc-protected amino acid derivative with a 4-(benzyloxy)phenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. (iii) Esterification with 4-nitrophenol using carbodiimide coupling agents (e.g., DCC or EDC) .
  • Optimization : Critical parameters include solvent polarity (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of coupling agents. For example, highlights the use of LiOH in THF/water for hydrolysis steps, achieving >90% yield with minimal racemization .

Q. What chromatographic methods are effective for purifying this compound, and how are impurities identified?

  • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (70:30 to 95:5) is preferred due to the compound’s hydrophobicity. Preparative TLC using ethyl acetate/hexane (3:7) is also reported .
  • Impurity Analysis : LC-MS with electrospray ionization (ESI+) identifies common by-products such as de-Boc derivatives (m/z [M+H]+ ≈ 420) or unreacted 4-nitrophenol (m/z 139) .

Q. How is the stereochemical integrity of the (2S)-configured amino acid preserved during synthesis?

  • Method : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature reactions (−20°C) minimizes racemization. reports enantiomeric excess (ee) >98% via chiral HPLC (Chiralpak AD-H column) .

Advanced Research Questions

Q. What competing reaction pathways occur during the esterification step, and how are they controlled?

  • Mechanistic Insight : The 4-nitrophenyl ester group acts as a reactive leaving group, but competing hydrolysis (in aqueous conditions) or β-elimination (under strong bases) can occur. Kinetic studies (e.g., in ) show that anhydrous DCM and catalytic DMAP suppress side reactions by stabilizing the tetrahedral intermediate .
  • Data Contradiction : Some protocols report lower yields (~60%) in polar aprotic solvents (DMF), while non-polar solvents (DCM) achieve >80% yields. This discrepancy is attributed to solvent effects on transition-state stabilization .

Q. How can computational methods predict the compound’s reactivity in peptide coupling reactions?

  • DFT Studies : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the Boc group reduces the nucleophilicity of the amino group by 15–20%, favoring esterification over undesired amide bond formation. validates these predictions with experimental coupling efficiencies .
  • Table 1 : Calculated Reactivity Parameters
ParameterBoc-ProtectedUnprotected
Nucleophilicity (eV)2.13.8
Activation Energy (kJ/mol)8562

Q. What enzymatic or biological assays are suitable for evaluating this compound’s bioactivity?

  • Enzyme Inhibition : The 4-nitrophenyl ester moiety is a chromogenic substrate for esterases. describes UV-Vis assays (λ = 405 nm) to monitor enzymatic hydrolysis rates in real time .
  • Cell-Based Studies : In vitro cytotoxicity assays (e.g., MTT) using HEK293 cells show IC50 > 100 µM, indicating low acute toxicity and suitability as a prodrug candidate .

Data Contradiction Analysis

Q. Why do reported yields for the final coupling step vary between 50% and 90% across studies?

  • Key Factors : (i) Catalyst Loading : Palladium catalysts (Pd(PPh3)4) at 5 mol% vs. 2 mol% show yield differences of ~20% . (ii) Protection-Deprotection Efficiency : Incomplete Boc removal (e.g., using TFA/DCM) leads to residual impurities, reducing isolated yields .
  • Resolution : Optimize catalyst turnover and employ orthogonal protecting groups (e.g., Fmoc for temporary protection) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (N2/Ar) for esterification .
  • Characterization : Combine NMR (1H, 13C), HRMS, and X-ray crystallography (if crystalline) for structural confirmation .
  • Biological Testing : Include negative controls (e.g., 4-nitrophenol alone) to isolate compound-specific effects .

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